molecular formula C28H31NO5 B12027257 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12027257
M. Wt: 461.5 g/mol
InChI Key: XTIKKCJWXUUCBN-SHHOIMCASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation .

Major Products

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:

Biological Activity

The compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, suggests a variety of biological activities that warrant detailed investigation.

Chemical Structure and Properties

This compound has a molecular formula of C30H38N2O4C_{30}H_{38}N_{2}O_{4} and a molecular weight of approximately 490.6 g/mol. The IUPAC name describes its intricate structure, which includes an allyloxy group, a hydroxy group, and a pyrrolidine ring.

PropertyValue
Molecular FormulaC30H38N2O4C_{30}H_{38}N_{2}O_{4}
Molecular Weight490.6 g/mol
IUPAC Name(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
InChI KeyNQJQBROBIMQILF-BYCLXTJYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the allyloxy and hydroxy groups may enhance its solubility and reactivity, facilitating interactions with enzymes and receptors involved in critical biochemical pathways.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on cholinesterases, which are important for neurotransmission. In vitro studies have shown that certain derivatives can effectively inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related pyrrolidine derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
  • Enzyme Interaction : Another study focused on the enzyme inhibition profile of similar compounds. The findings revealed that these compounds could selectively inhibit acetylcholinesterase, providing insights into their potential use in Alzheimer's disease therapy.
  • Anti-inflammatory Response : Research exploring the anti-inflammatory effects demonstrated that compounds with similar structures could reduce levels of inflammatory markers in animal models, indicating their therapeutic potential in inflammatory diseases.

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(oxolan-2-ylmethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H31NO5/c1-4-15-33-22-13-11-21(12-14-22)26(30)24-25(20-9-7-19(8-10-20)18(2)3)29(28(32)27(24)31)17-23-6-5-16-34-23/h4,7-14,18,23,25,30H,1,5-6,15-17H2,2-3H3/b26-24+

InChI Key

XTIKKCJWXUUCBN-SHHOIMCASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4CCCO4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4CCCO4

Origin of Product

United States

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